![molecular formula C6H9BF3KO2 B2957874 Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide CAS No. 1613220-84-0](/img/structure/B2957874.png)
Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide is a chemical compound with the molecular formula C6H9BF3O2K. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide typically involves the reaction of ethyl cyclopropyl carboxylate with boronic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the cyclopropyl carboxylate, followed by its reaction with boronic acid derivatives. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions are typically carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Potassium trifluoroborate: Similar in its boron-containing structure but lacking the cyclopropyl group.
Potassium ethoxycarbonylcyclopropylate: Similar in its cyclopropyl and ethoxycarbonyl groups but lacking the trifluoroborate moiety.
Propiedades
Número CAS |
1613220-84-0 |
|---|---|
Fórmula molecular |
C6H9BF3KO2 |
Peso molecular |
220.04 g/mol |
Nombre IUPAC |
potassium;[(1R,2S)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF3O2.K/c1-2-12-6(11)4-3-5(4)7(8,9)10;/h4-5H,2-3H2,1H3;/q-1;+1/t4-,5+;/m0./s1 |
Clave InChI |
NRHPDVGKTYUQNC-UYXJWNHNSA-N |
SMILES |
[B-](C1CC1C(=O)OCC)(F)(F)F.[K+] |
SMILES isomérico |
[B-]([C@@H]1C[C@@H]1C(=O)OCC)(F)(F)F.[K+] |
SMILES canónico |
[B-](C1CC1C(=O)OCC)(F)(F)F.[K+] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


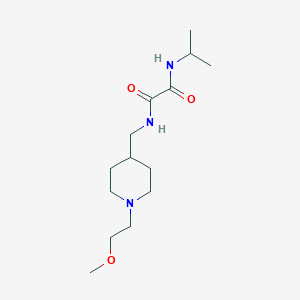
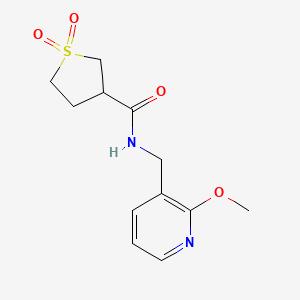
![cis-2,6-dimethyl-4-({4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}methyl)morpholine](/img/structure/B2957794.png)
![3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2957797.png)
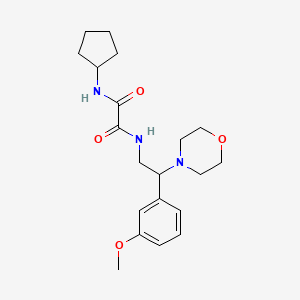
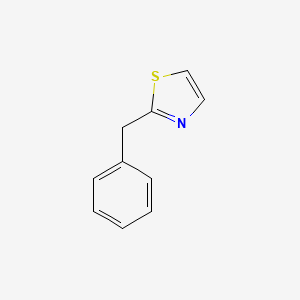
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide](/img/structure/B2957803.png)
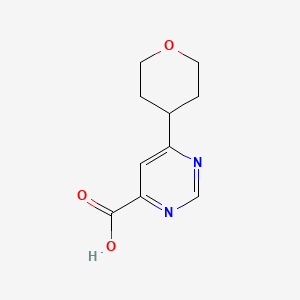
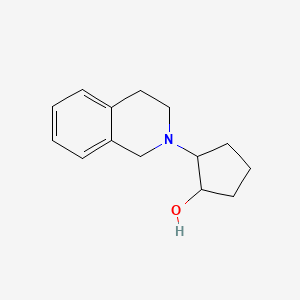
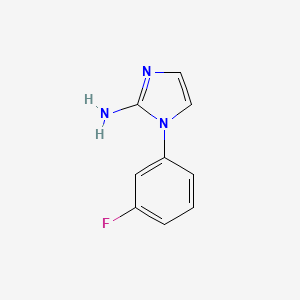
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2957808.png)
![Ethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2957810.png)
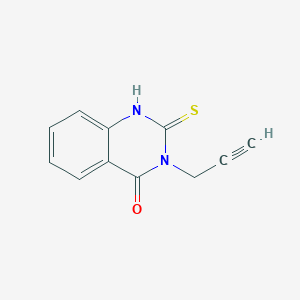
![2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2957814.png)
